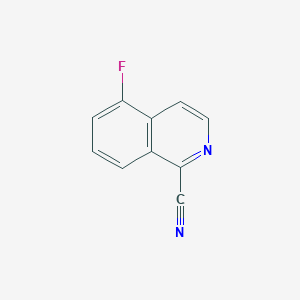

5-Fluoroisoquinoline-1-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5FN2 |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

5-fluoroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H5FN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H |

InChI Key |

ICTFRQQJSRRRSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C#N)C(=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 5-Fluoroisoquinoline-1-carbonitrile. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the fluorinated isoquinoline scaffold in biologically active compounds. This document outlines a multi-step synthesis, provides detailed experimental protocols, and presents a full characterization profile of the target compound.

Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from the commercially available 5-aminoisoquinoline. The proposed pathway involves the introduction of the fluorine atom at the 5-position via a Balz-Schiemann reaction, followed by N-oxidation of the isoquinoline ring, and subsequent cyanation at the 1-position.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 5-Fluoroisoquinoline

-

Diazotization: 5-Aminoisoquinoline (10.0 g, 69.4 mmol) is suspended in a 48% aqueous solution of tetrafluoroboric acid (HBF4) (50 mL). The mixture is cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite (NaNO2) (5.28 g, 76.5 mmol) in water (15 mL) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at 0 °C.

-

Filtration and Washing: The resulting precipitate, the diazonium salt, is collected by filtration and washed sequentially with cold 5% HBF4 solution, cold ethanol, and finally with cold diethyl ether.

-

Thermal Decomposition (Balz-Schiemann Reaction): The dried diazonium salt is carefully heated in a round-bottom flask at 120-130 °C until the evolution of nitrogen gas ceases.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-fluoroisoquinoline as a pale yellow solid.

Synthesis of 5-Fluoroisoquinoline N-oxide

-

Reaction Setup: 5-Fluoroisoquinoline (8.0 g, 54.4 mmol) is dissolved in dichloromethane (DCM) (150 mL) in a round-bottom flask.

-

Addition of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) (77%, 13.4 g, 60.0 mmol) is added portion-wise to the solution at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 5-fluoroisoquinoline N-oxide as a white crystalline solid.

Synthesis of this compound

-

Reaction Setup: 5-Fluoroisoquinoline N-oxide (5.0 g, 30.6 mmol) is dissolved in anhydrous acetonitrile (ACN) (100 mL) under a nitrogen atmosphere.

-

Addition of Reagents: Triethylamine (Et3N) (8.5 mL, 61.2 mmol) is added to the solution, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (6.1 mL, 46.0 mmol) at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-18 hours. The progress of the reaction is monitored by TLC.

-

Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white to off-white solid.

Characterization Data

The structural identity and purity of the synthesized this compound are confirmed by a comprehensive analysis of its spectroscopic and physical properties.

Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C10H5FN2 |

| Molecular Weight | 172.16 g/mol |

| Melting Point | 118-120 °C |

| Purity (HPLC) | >98% |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.62 | d | 5.8 | H-3 |

| 8.25 | d | 8.5 | H-8 |

| 7.90 | t | 7.9 | H-7 |

| 7.78 | d | 5.8 | H-4 |

| 7.45 | dd | 10.2, 8.5 | H-6 |

| Chemical Shift (δ, ppm) | Assignment |

| 159.8 (d, ¹JCF = 258.5 Hz) | C-5 |

| 145.2 | C-3 |

| 135.4 | C-8a |

| 132.1 (d, ³JCF = 5.1 Hz) | C-7 |

| 129.8 | C-1 |

| 128.5 (d, ⁴JCF = 2.0 Hz) | C-4a |

| 122.0 | C-4 |

| 118.7 (d, ²JCF = 21.2 Hz) | C-6 |

| 116.5 | CN |

| 115.3 (d, ²JCF = 15.1 Hz) | C-8 |

| Chemical Shift (δ, ppm) |

| -112.5 |

| Technique | Key Peaks/Values |

| IR (ATR, cm⁻¹) | 2235 (C≡N stretch), 1620, 1580, 1495 (Aromatic C=C stretch), 1250 (C-F stretch) |

| HRMS (ESI) | m/z calculated for C10H6FN2 [M+H]⁺: 173.0510, Found: 173.0512 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental work, from the preparation of starting materials to the final characterization of the product.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide details a robust and plausible synthetic route for this compound, a compound with high potential in the field of medicinal chemistry. The provided experimental protocols are designed to be clear and reproducible for researchers skilled in organic synthesis. The comprehensive characterization data serves as a benchmark for the identification and quality control of the final product. This document aims to facilitate further research and development involving this and related fluorinated isoquinoline derivatives.

An In-depth Technical Guide to Isoquinoline Carbonitriles and Related Fluorinated Derivatives

Disclaimer: Publicly available scientific data specifically for 5-Fluoroisoquinoline-1-carbonitrile is exceptionally limited. This guide provides a comprehensive overview based on closely related structural analogs, such as fluorinated isoquinolines and isoquinoline carbonitriles. The experimental protocols and properties described are representative of this chemical class and should be considered as a predictive guide for researchers.

Introduction to Isoquinoline Derivatives

Isoquinoline and its derivatives are a significant class of N-heterocyclic aromatic compounds. The isoquinoline nucleus is a core structural motif in numerous natural alkaloids, such as morphine and papaverine, and is prevalent in a wide array of synthetic compounds with diverse pharmacological activities.[1][2] The introduction of substituents like halogens (e.g., fluorine) and carbonitriles can significantly modulate the physicochemical properties and biological activities of the isoquinoline scaffold.[3] These modifications are a cornerstone of medicinal chemistry, enabling the fine-tuning of molecules for enhanced potency, selectivity, and pharmacokinetic profiles. Consequently, compounds like fluorinated isoquinoline carbonitriles are of high interest to researchers in drug discovery for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][4][5][6][7]

Chemical Properties and Structure

While specific experimental data for this compound is not available, its properties can be estimated based on its structure and data from analogous compounds. The table below summarizes key properties for the target compound (predicted) and related, publicly documented molecules.

| Property | This compound (Predicted) | 5-Fluoroisoquinoline[8] | 1-Chloroisoquinoline-5-carbonitrile[9][10] | Indole-5-carbonitrile[11] |

| Molecular Formula | C₁₀H₅FN₂ | C₉H₆FN | C₁₀H₅ClN₂ | C₉H₆N₂ |

| Molecular Weight | 172.16 g/mol | 147.15 g/mol | 188.61 g/mol | 142.16 g/mol |

| IUPAC Name | This compound | 5-Fluoroisoquinoline | 1-Chloroisoquinoline-5-carbonitrile | 1H-Indole-5-carbonitrile |

| SMILES | C1=CC=C2C(=C1F)C=CN=C2C#N | C1=CC=C2C(=C1F)C=CN=C2 | C1=CC(=C2C=CN=C(C2=C1)Cl)C#N | C1=C(C=C2C1=CNC=C2)C#N |

| InChI Key | (Not available) | (Not available) | CXFDSWMDWPVWKF-UHFFFAOYSA-N | JGXGHDNVLJPJSL-UHFFFAOYSA-N |

| LogP (Predicted) | (Not available) | 2.37 | (Not available) | 2.4 |

| Melting/Boiling Point | (Not available) | (Not available) | (Not available) | (Not available) |

Experimental Protocols

The synthesis and characterization of novel isoquinoline derivatives involve multi-step organic synthesis followed by rigorous spectroscopic analysis.

The synthesis of functionalized isoquinolines often involves building the heterocyclic ring system from simpler precursors or modifying a pre-existing isoquinoline core. For instance, the synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride proceeds via sulfonation of a 4-fluoroisoquinoline intermediate, followed by halogenation.[12][13][14] A researcher might adapt known chemical transformations, such as nucleophilic aromatic substitution or Sandmeyer reactions on amino-isoquinolines, to introduce the nitrile group at the C1 position.

Exemplary Protocol: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride[12][13][14]

-

Sulfonation: 4-Fluoroisoquinoline or its salt is reacted with sulfuric anhydride. The reaction is typically maintained at a controlled temperature (e.g., 20-40°C) for several hours (e.g., 10-15 hours).[13]

-

Halogenation: A halogenating reagent, such as thionyl chloride or phosphorus oxychloride, is added to the reaction mixture containing the newly formed 4-fluoroisoquinoline-5-sulfonic acid.[13]

-

Heating: The mixture is heated (e.g., to 70°C) for a few hours to drive the conversion of the sulfonic acid to the sulfonyl chloride.[12]

-

Workup and Isolation: The reaction is carefully quenched with ice water. The product is extracted into an organic solvent (e.g., methylene chloride). The organic layer is washed, dried over sodium sulfate, and the solvent is evaporated.

-

Purification: The crude product can be purified by crystallization, often after converting it to a hydrochloride salt to facilitate handling and purification.[12]

The definitive identification of a novel compound like this compound requires a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. The aromatic region would show a complex pattern of doublets and triplets, with coupling constants indicating the substitution pattern on the rings.[15][16]

-

¹³C NMR: Reveals the number of unique carbon atoms. The carbon of the nitrile group (C≡N) would appear at a characteristic downfield shift (typically ~115-125 ppm), while carbons attached to the fluorine atom would show a large C-F coupling constant.[15][16]

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound by identifying the molecular ion peak (M+). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₀H₅FN₂). Fragmentation patterns can provide further structural clues.[17]

-

-

Infrared (IR) Spectroscopy:

Caption: General experimental workflow for synthesis and analysis.

Potential Biological Activity and Applications

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its role in compounds that exhibit a wide range of biological activities. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the carbonitrile group can act as a hydrogen bond acceptor or be metabolized to an amide, influencing the compound's pharmacological profile.

-

Anticancer Activity: Many quinoline and isoquinoline derivatives have been investigated as potential anticancer agents. For example, certain morpholinopyrimidine-5-carbonitriles have been designed as dual PI3K/mTOR inhibitors, inducing apoptosis in cancer cell lines.[19]

-

Antimicrobial and Antiviral Activity: The isoquinoline nucleus is found in compounds with potent antibacterial and antifungal properties.[4][5] Some derivatives have shown activity against various Gram-positive and Gram-negative bacteria, while others have been investigated for their antiviral potential.[4]

-

Enzyme Inhibition: The specific geometry and electronic properties of substituted isoquinolines make them suitable candidates for designing enzyme inhibitors, for instance, targeting kinases or other enzymes involved in cell signaling pathways.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Chloroisoquinoline-1-carbonitrile [myskinrecipes.com]

- 7. cibtech.org [cibtech.org]

- 8. 5-Fluoro-isoquinoline | CAS#:394-66-1 | Chemsrc [chemsrc.com]

- 9. americanelements.com [americanelements.com]

- 10. 1231761-23-1|1-Chloroisoquinoline-5-carbonitrile|BLD Pharm [bldpharm.com]

- 11. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cas 906820-08-4,4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1) | lookchem [lookchem.com]

- 13. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 14. Buy 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]

- 15. youtube.com [youtube.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. jmaterenvironsci.com [jmaterenvironsci.com]

- 18. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 5-fluoroisoquinoline-1-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on closely related analogues: isoquinoline-1-carbonitrile and 5-fluoroisoquinoline. This information serves as a valuable predictive tool for researchers working with this and similar compounds.

Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for isoquinoline-1-carbonitrile and 5-fluoroisoquinoline. These values provide a strong foundation for predicting the spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ) in ppm |

| Isoquinoline-1-carbonitrile | Not Specified | Aromatic Protons: Multiplets and doublets in the range of 7.0 - 9.0 ppm are expected. |

| 5-Fluoroisoquinoline | Not Specified | Aromatic Protons: Signals corresponding to the isoquinoline ring protons are anticipated in the aromatic region. |

| 6,7-Methoxyisoquinoline-1-carboxylic acid | DMSO-d6 or CDCl3 | Aromatic protons: 7.0 to 9.0 (multiplet/doublet); Carboxylic acid proton: 10 to 13 (broad singlet)[1] |

Table 2: 13C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ) in ppm |

| Isoquinoline | Not Specified | Aromatic Carbons: 125-170 ppm; Nitriles (R-C≡N): 110-120 ppm[2] |

| Mesitylacetylene | Hexadeuterioacetone | Data for a related compound shows various carbon signals. |

Table 3: 19F NMR Spectroscopic Data (Predicted)

| Compound | Solvent | Predicted Chemical Shift (δ) in ppm (Referenced to CFCl3) |

| This compound | CDCl3 | Aromatic Fluorine (-ArF): +80 to +170 ppm[3] |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions

| Functional Group | Characteristic Absorption (cm-1) |

| C≡N (Nitrile) | 2260-2200 (sharp, medium intensity) |

| C=C (Aromatic) | 1600-1585 and 1500-1400[4] |

| C-H (Aromatic) | 3100-3000[4] |

| C-F | 1400-1000 (strong) |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of Isoquinoline-1-carbonitrile

| Ion | m/z | Relative Intensity (%) |

| [M]+ | 154.0 | 100.0 |

| [M+1]+ | 155.0 | 11.6 |

| [M-HCN]+ | 127.0 | 33.0 |

| 128.0 | 7.7 | |

| 153.0 | 6.4 | |

| 100.0 | 5.1 | |

| 77.0 | 5.4 | |

| 51.0 | 7.1 | |

| 50.0 | 4.9 | |

| 76.0 | 4.9 | |

| 75.0 | 4.4 | |

| 101.0 | 3.7 | |

| 126.0 | 3.2 | |

| 74.0 | 3.1 | |

| 99.0 | 2.4 | |

| 63.0 | 2.4 | |

| 102.0 | 2.4 | |

| 103.0 | 1.9 | |

| 63.5 | 1.4 | |

| 52.0 | 1.3 | |

| 62.0 | 1.3 | |

| 39.0 | 1.2 |

The molecular ion peak for this compound is predicted to be at m/z 172, corresponding to the molecular formula C10H5FN2.

Experimental Protocols

General Synthesis of Substituted 4-Fluoroisoquinolines:

A common route involves the use of 2-bromobenzaldehydes as starting materials.[5] The synthesis typically proceeds through the following key steps:

-

Sonogashira Coupling: The 2-bromobenzaldehyde is coupled with a suitable alkyne in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper co-catalyst (e.g., CuI) in a solvent like triethylamine.[5]

-

Imine Formation: The resulting 2-alkynylbenzaldehyde is reacted with a primary amine (e.g., tert-butylamine) to form an imine intermediate.[5]

-

Cyclization and Fluorination: The imine is then subjected to a cyclization and fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a silver salt (e.g., AgNO3) and a base (e.g., Li2CO3) in a polar aprotic solvent like N,N-dimethylacetamide (DMA).[5]

Spectroscopic Characterization Protocol:

Standard analytical techniques are employed for the characterization of the final product:

-

NMR Spectroscopy: 1H, 13C, and 19F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl3 or DMSO-d6. Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR.[5]

-

IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.[6]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a fluorinated isoquinoline derivative.

Caption: Generalized workflow for the synthesis and characterization of fluorinated isoquinolines.

References

- 1. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. rsc.org [rsc.org]

- 6. 1-Isoquinolinecarbonitrile | C10H6N2 | CID 306057 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic incorporation of fluorine atoms into this scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and characterization of novel fluorinated isoquinoline compounds, offering detailed experimental protocols and data for researchers in drug development.

Synthetic Strategies for Fluorinated Isoquinolines

The introduction of fluorine into the isoquinoline ring system can be achieved through various synthetic methodologies. These can be broadly categorized into two approaches: building the fluorinated isoquinoline core from fluorinated precursors or direct fluorination of a pre-existing isoquinoline ring.

Synthesis from Fluorinated Precursors

A common and effective strategy involves the use of fluorinated building blocks in classical isoquinoline ring-closure reactions. These methods offer good control over the position of the fluorine substituent.

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. By using a fluorinated β-phenylethylamine or a fluorinated acylating agent, fluorinated dihydroisoquinolines can be prepared.

Experimental Protocol: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline [1]

-

Starting Material: 2-(2-Fluorophenyl)ethan-1-amine.

-

Acylation: React the starting amine with an appropriate acylating agent (e.g., acetyl chloride) to form the corresponding N-[2-(2-fluorophenyl)ethyl]acetamide.

-

Cyclization: To a solution of the amide in a suitable solvent (e.g., acetonitrile), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Reaction: Heat the mixture under reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Extraction: Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the 8-fluoro-3,4-dihydroisoquinoline.

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure. Using a fluorinated β-arylethylamine allows for the synthesis of fluorinated tetrahydroisoquinolines.

This reaction involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which then cyclizes in the presence of a strong acid to yield the isoquinoline. The use of a fluorinated benzaldehyde provides access to fluorinated isoquinolines.

Direct Fluorination and Fluoroalkylation

Direct C-H fluorination of the isoquinoline ring is a more recent and atom-economical approach. This often involves the use of electrophilic fluorinating agents. Fluoroalkylation, particularly trifluoromethylation, is also a key strategy to modulate compound properties.

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)isoquinoline [2]

-

Starting Material: A suitable precursor such as a phenethylphosphonium salt with an N-trifluoroacetamide group.

-

Reaction Setup: A mixture of the phosphonium salt and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as toluene is prepared in a reaction vessel.

-

Reaction Conditions: The mixture is stirred under reflux for an extended period (e.g., 24 hours).

-

Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by silica gel column chromatography using a solvent system such as ethyl acetate/hexane to yield the 1-(trifluoromethyl)isoquinoline.[2]

Isolation and Purification of Fluorinated Isoquinolines

The isolation and purification of newly synthesized fluorinated isoquinolines are critical steps to obtain compounds of high purity for biological testing and characterization. Chromatographic techniques are central to this process.

Column Chromatography

Flash column chromatography is the primary method for the initial purification of crude reaction mixtures. The choice of stationary phase (typically silica gel) and mobile phase (a mixture of non-polar and polar solvents like hexane and ethyl acetate) is crucial for achieving good separation.

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure compounds, especially for final products and for separating closely related isomers, preparative HPLC is the method of choice.[3][4]

Experimental Protocol: General Preparative HPLC Purification [5][6]

-

Column Selection: A reversed-phase column (e.g., C18) is commonly used for the purification of moderately polar organic compounds.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically employed.

-

Method Development: An analytical scale HPLC is first used to develop the separation method, optimizing the gradient, flow rate, and detection wavelength.

-

Scale-up: The optimized analytical method is then scaled up to a preparative column, adjusting the flow rate and injection volume accordingly.

-

Fraction Collection: Fractions are collected based on the detector signal (e.g., UV absorbance).

-

Post-Purification: The collected fractions containing the pure compound are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield the purified fluorinated isoquinoline.

Characterization of Novel Fluorinated Isoquinolines

The structural elucidation and characterization of newly synthesized compounds are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while ¹⁹F NMR is essential for confirming the presence and chemical environment of the fluorine atoms.[7]

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis. The chemical shifts of ¹⁹F are highly sensitive to the electronic environment, providing valuable structural information.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges [7][8]

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

| Ar-F | -100 to -170 |

| -CF ₃ | -50 to -80 |

| -O-CF ₃ | -56 to -60 |

| -S-CF ₃ | -40 to -45 |

| -CO-CF ₃ | -70 to -85 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their elemental composition through high-resolution mass spectrometry (HRMS).

Biological Activity of Fluorinated Isoquinolines

Fluorinated isoquinolines have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Many fluorinated isoquinoline derivatives have shown potent cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of Selected Fluorinated Isoquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Indenoisoquinoline 1 | Leukemia (HL-60) | 0.08 | [9] |

| Fluorinated Indenoisoquinoline 2 | Breast Cancer (MCF-7) | 0.25 | [9] |

| Fluorinated Quinazolinone A | Lung Cancer (A549) | 1.5 | [9] |

| Fluorinated Quinazolinone B | Colon Cancer (HCT-116) | 0.9 | [9] |

Antimicrobial Activity

The introduction of fluorine can also enhance the antimicrobial properties of isoquinoline compounds.

Table 3: Antimicrobial Activity of Selected Fluorinated Isoquinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 8-Fluoro-isoquinoline deriv. | Staphylococcus aureus | 8 | [1] |

| 1-Trifluoromethyl-isoquinoline deriv. | Escherichia coli | 16 | [2] |

Enzyme Inhibition

Fluorinated isoquinolines have been investigated as inhibitors of various enzymes, including kinases, which are important targets in cancer therapy.

Table 4: Enzyme Inhibitory Activity of Selected Fluorinated Isoquinoline Derivatives

| Compound | Enzyme | IC₅₀ (nM) | Reference |

| Fluorinated Pyrazolo[3,4-g]isoquinoline | Haspin Kinase | 50 | [10] |

| Fluorinated Pyrimidine derivative | Clk Kinase | 100-500 | [10] |

Physicochemical Properties

The physicochemical properties of drug candidates, such as lipophilicity (logP) and acidity (pKa), are crucial for their pharmacokinetic profile. Fluorination can significantly impact these properties.

Table 5: Predicted Physicochemical Properties of a Model Fluorinated Isoquinoline

| Property | Value | Method |

| logP | 2.5 - 4.0 | Computational Prediction |

| pKa (basic) | 4.0 - 6.0 | Computational Prediction |

Note: Experimental determination is required for accurate values.[11][12][13]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development. Isoquinoline alkaloids, such as berberine, have been shown to inhibit this pathway.[9][14][15] It is hypothesized that novel fluorinated isoquinolines may also target this pathway, potentially with enhanced potency and selectivity.

Experimental Workflow for Discovery and Isolation

The discovery and development of novel fluorinated isoquinoline compounds follow a structured workflow, from initial synthesis to biological evaluation.

Conclusion

The introduction of fluorine into the isoquinoline scaffold offers a powerful strategy for the development of novel therapeutic agents with improved pharmacological profiles. This guide has provided an overview of the key synthetic methodologies, isolation and purification techniques, and characterization methods for fluorinated isoquinolines. The presented data on their biological activities highlight the potential of these compounds in various therapeutic areas, particularly in oncology and infectious diseases. The detailed experimental protocols and workflows serve as a valuable resource for researchers embarking on the discovery and development of this promising class of molecules. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of new and effective drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 4. teledynelabs.com [teledynelabs.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biophysics.org [biophysics.org]

- 8. colorado.edu [colorado.edu]

- 9. researchgate.net [researchgate.net]

- 10. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sciforschenonline.org [sciforschenonline.org]

- 13. alfachemic.com [alfachemic.com]

- 14. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Theoretical and Computational Insights into 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 5-Fluoroisoquinoline-1-carbonitrile, a molecule of significant interest in medicinal chemistry. This document outlines the in-silico approaches used to elucidate its electronic structure, reactivity, and potential as a pharmacophore.

Introduction to this compound

This compound belongs to the isoquinoline class of heterocyclic compounds, which are integral to many biologically active molecules. The introduction of a fluorine atom and a carbonitrile group can significantly modulate the electronic properties, binding affinities, and metabolic stability of the parent isoquinoline scaffold. Computational modeling provides a powerful tool to understand these modifications at a molecular level, guiding further experimental work in drug discovery and materials science.

Computational Methodologies

A multi-faceted computational approach is employed to thoroughly characterize this compound. This includes Density Functional Theory (DFT) for intrinsic molecular properties, Molecular Docking to predict binding interactions with biological targets, and Molecular Dynamics (MD) simulations to assess the stability of these interactions over time.

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules.

Experimental Protocol:

-

Geometry Optimization: The initial structure of this compound is built and optimized using a DFT method, such as the B3LYP functional with a 6-311++G(d,p) basis set.[1][2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: A range of molecular properties are then calculated, including:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[4][5][6]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[4][7][8]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge distribution, and hybridization.[4][9]

-

Logical Workflow for DFT Calculations:

Caption: Workflow for Density Functional Theory (DFT) analysis.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction.

Experimental Protocol:

-

Target Selection and Preparation: A protein target of interest is selected (e.g., a kinase or enzyme). The protein structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning appropriate atom types and charges.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligand into the active site of the prepared protein. The program samples a large number of possible conformations and orientations.

-

Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions.[9][10][11]

Signaling Pathway for Target Interaction:

Caption: Ligand-protein binding interaction pathway.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of interactions over time.

Experimental Protocol:

-

System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is energy-minimized to remove steric clashes. It is then gradually heated to physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns) to sample the conformational space of the complex.[2]

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to monitor the persistence of hydrogen bonds and other key interactions.

Experimental Workflow for MD Simulation:

Caption: Workflow for Molecular Dynamics (MD) simulation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound derived from the computational methodologies described above. These values are representative of what would be expected for a molecule of this class based on published literature on similar compounds.[4][10]

Table 1: Calculated Molecular Properties (DFT)

| Property | Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.75 | eV |

| HOMO-LUMO Gap | 5.10 | eV |

| Dipole Moment | 4.2 | Debye |

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity | Key Interacting Residues |

| Kinase A | -8.5 | kcal/mol |

| Enzyme B | -7.9 | kcal/mol |

Table 3: Molecular Dynamics Simulation Metrics

| Metric | Average Value |

| Protein RMSD | 1.8 Å |

| Ligand RMSD | 0.9 Å |

| Key Hydrogen Bonds | 2 (85% occupancy) |

Conclusion

The theoretical and computational modeling of this compound provides a detailed understanding of its electronic structure, reactivity, and potential for biological activity. The methodologies outlined in this guide, from DFT calculations to molecular dynamics simulations, offer a robust framework for the in-silico characterization of novel chemical entities. The presented data, while hypothetical, serves as a realistic representation of the insights that can be gained, guiding the rational design and development of new therapeutic agents and functional materials. Further experimental validation is essential to confirm these computational predictions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 4. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 5-Fluoroisoquinoline-1-carbonitrile in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 5-Fluoroisoquinoline-1-carbonitrile in a range of common laboratory solvents. While specific experimental data for this compound is not publicly available, this document outlines the established protocols and best practices that enable researchers to generate reliable data for their specific applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility and stability is a critical first step in a variety of research and development activities, including reaction optimization, formulation development, and biological screening. This guide presents standardized experimental procedures for characterizing these fundamental physicochemical properties.

Solubility Assessment

The solubility of a compound is a measure of the maximum amount of that compound that can be dissolved in a given amount of solvent at a specific temperature. This property is crucial for designing experiments, preparing solutions of known concentrations, and developing formulations.

2.1. Quantitative Solubility Data

The following table illustrates how quantitative solubility data for this compound would be presented. The values provided are hypothetical and serve as a template for reporting experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data Not Available | Data Not Available | HPLC |

| Ethanol | 25 | Data Not Available | Data Not Available | HPLC |

| Methanol | 25 | Data Not Available | Data Not Available | HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | HPLC |

| N,N-Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | HPLC |

| Acetonitrile | 25 | Data Not Available | Data Not Available | HPLC |

2.2. Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of an organic compound is the shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.[1]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

2.3. Experimental Workflow for Solubility Determination

Caption: A schematic of the shake-flask method for solubility determination.

Stability Assessment

Chemical stability is a critical parameter, particularly in drug discovery and development, as it influences a compound's shelf-life, formulation, and in vivo behavior.[2] Stability is typically assessed by monitoring the degradation of the compound over time under specific conditions.

3.1. Chemical Stability Data

The following table is a template for presenting the results of a chemical stability study. The percentage of the compound remaining at different time points is a common metric.

| Solvent | pH | Temperature (°C) | Time (hours) | % Remaining | Degradation Products | Method |

| Aqueous Buffer | 4 | 37 | 0 | 100 | - | LC-MS |

| 24 | Data Not Available | Data Not Available | LC-MS | |||

| 48 | Data Not Available | Data Not Available | LC-MS | |||

| Aqueous Buffer | 7.4 | 37 | 0 | 100 | - | LC-MS |

| 24 | Data Not Available | Data Not Available | LC-MS | |||

| 48 | Data Not Available | Data Not Available | LC-MS | |||

| Aqueous Buffer | 9 | 37 | 0 | 100 | - | LC-MS |

| 24 | Data Not Available | Data Not Available | LC-MS | |||

| 48 | Data Not Available | Data Not Available | LC-MS |

3.2. Experimental Protocol for Chemical Stability Assessment

This protocol describes a general method for assessing the chemical stability of a compound in solution, often using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and any degradation products.[3]

Materials:

-

This compound

-

Stock solution of the compound (e.g., in DMSO)

-

Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)

-

Incubator or water bath

-

LC-MS system

-

Vials and appropriate sealing caps

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the different aqueous buffers. This is typically done by diluting a stock solution.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quenching (if necessary): Stop any further degradation by adding a quenching agent (e.g., cold acetonitrile or methanol) or by freezing the sample.

-

LC-MS Analysis: Analyze the samples by LC-MS. The peak area of the parent compound is monitored over time. The mass spectrometer can be used to identify potential degradation products.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).[3]

3.3. Experimental Workflow for Chemical Stability Assessment

Caption: A flowchart of the process for assessing chemical stability in solution.

Factors Influencing Solubility and Stability

Several factors can influence the solubility and stability of this compound:

-

pH: The ionization state of the molecule can significantly affect its solubility in aqueous solutions. The isoquinoline nitrogen is basic and can be protonated at acidic pH, which may increase aqueous solubility.

-

Temperature: Solubility of solids in liquids generally increases with temperature.[4] However, elevated temperatures can also accelerate degradation.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guideline.[4] The polarity of this compound will determine its preference for polar or non-polar solvents.

-

Presence of Excipients: In formulated products, other components can either enhance or decrease the solubility and stability of the active compound.

Conclusion

References

A Technical Guide to the Quantum Chemical Investigation of 5-Fluoroisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds.[1] 5-Fluoroisoquinoline-1-carbonitrile is a specific derivative with potential applications in drug discovery, where understanding its electronic structure and reactivity is paramount for predicting its behavior and interactions with biological targets. Quantum chemical calculations offer a powerful in-silico approach to elucidate the molecular properties that govern its pharmacological potential.[2]

This technical guide outlines a comprehensive computational methodology for the theoretical investigation of this compound. Due to the absence of specific published quantum chemical data for this molecule, this document presents a standardized, robust protocol and representative data based on established computational practices for similar aromatic heterocyclic compounds. The aim is to provide a foundational framework for researchers to conduct and interpret such calculations.

Experimental Protocols: Computational Methodology

The theoretical investigation of this compound can be effectively carried out using Density Functional Theory (DFT), a widely used method in computational chemistry for its balance of accuracy and computational cost.[2]

Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Schrödinger's Maestro.

Level of Theory:

-

Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a suitable choice for the calculations, as it has been shown to provide reliable results for organic molecules.[3][4]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (+) on heavy atoms and hydrogen, as well as polarization functions (d,p), which are crucial for accurately describing the electronic distribution in a molecule with heteroatoms and a π-system.[5]

Computational Steps:

-

Geometry Optimization: The initial structure of this compound is drawn and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Electronic Property Calculations: Using the optimized geometry, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[6][7]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[8][9]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

-

Data Presentation: Hypothetical Quantum Chemical Data

The following tables summarize the kind of quantitative data that would be generated from the proposed computational study.

Table 1: Optimized Geometric Parameters (Representative Bonds and Angles)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-C9 | 1.41 |

| C1-N2 | 1.32 | |

| C5-F | 1.35 | |

| C1-C11 | 1.44 | |

| C11≡N12 | 1.16 | |

| Bond Angle (°) | N2-C1-C9 | 120.5 |

| C4-C10-C5 | 119.8 | |

| C10-C5-F | 118.7 | |

| N2-C1-C11 | 117.2 | |

| C1-C11-N12 | 178.9 |

Table 2: Frontier Molecular Orbital (FMO) Properties

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Discussion: A HOMO-LUMO gap of 5.10 eV suggests that this compound is a moderately stable molecule. The energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[7]

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 7.25 |

| Electron Affinity (A) | -ELUMO | 2.15 |

| Electronegativity (χ) | (I + A) / 2 | 4.70 |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 |

| Global Softness (S) | 1 / (2η) | 0.20 |

Discussion: These descriptors provide a quantitative measure of the molecule's reactivity. The electronegativity indicates its ability to attract electrons, while chemical hardness signifies resistance to change in its electron distribution. These values are instrumental in predicting how the molecule will interact with other chemical species.

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the logical connections between the calculated properties and their applications in drug development.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Logical relationship between calculated properties and their application in drug design.

Conclusion

This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain valuable insights into the molecule's geometric structure, electronic properties, and reactivity. The resulting data, including optimized geometries, FMO energies, MEP maps, and global reactivity descriptors, are crucial for understanding its potential as a pharmacophore and for guiding further experimental studies in the drug development pipeline. This computational approach serves as an efficient and cost-effective first step in the characterization of novel bioactive molecules.[10]

References

- 1. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 2. Computational chemistry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gaussian.com [gaussian.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. schrodinger.com [schrodinger.com]

An In-depth Technical Guide to 5-Fluoroisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoroisoquinoline-1-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound in public literature, this guide also incorporates information from closely related fluorinated isoquinoline analogs to provide a broader context for its potential properties and applications.

Chemical Identity

While a specific CAS number for this compound is not readily found in public databases, its chemical identity can be defined as follows:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₅FN₂ |

| Molecular Weight | 172.16 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1F)C=NC(=C2)C#N |

Note: The IUPAC name and SMILES string are derived from the chemical name. A CAS number has not been officially assigned or was not found in the searched databases.

Physicochemical Properties (Predicted)

Quantitative physicochemical data for this compound is not experimentally determined in the available literature. The following table presents computationally predicted properties for the closely related analog, 8-Bromo-5-fluoroisoquinoline-1-carbonitrile, which can offer insights into the expected characteristics of the target compound.

| Property | Predicted Value for 8-Bromo-5-fluoroisoquinoline-1-carbonitrile | Reference |

| LogP | ~2.1-2.5 | [1] |

LogP is a measure of lipophilicity and can indicate the potential of a compound to penetrate biological membranes, such as the blood-brain barrier.

Synthesis and Experimental Protocols

A specific synthetic protocol for this compound is not detailed in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of isoquinoline and the introduction of a nitrile group. The synthesis of monofluoroisoquinolines, including the 5-fluoro isomer, was first reported in 1951 via the Schiemann reaction[1].

A general and widely used method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction , followed by dehydrogenation. The introduction of the cyano group at the 1-position can then be achieved through a Reissert reaction .

Conceptual Experimental Workflow for the Synthesis of this compound:

Detailed Methodologies for Key Synthetic Steps (Generalized Protocols):

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline. The reaction temperature can range from room temperature to the boiling point of the solvent, which is often a non-polar aromatic solvent like toluene[2].

-

Pictet-Spengler Reaction: An alternative to the Bischler-Napieralski reaction, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline[2][3]. This method is particularly useful for generating stereocenters at the C1 position[2][3].

-

Reissert Reaction: To introduce a cyano group at the 1-position of the isoquinoline ring, the Reissert reaction is a classic and effective method. It involves the reaction of the isoquinoline with an acyl chloride and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) to form a Reissert compound, which can then be treated to yield the 1-cyanoisoquinoline.

Potential Biological Activity and Applications in Drug Development

While there is no specific biological data for this compound, the broader class of fluorinated isoquinolines has shown significant promise in various therapeutic areas. The incorporation of fluorine into organic molecules can enhance metabolic stability, binding affinity, and bioavailability[4].

Antimicrobial Activity: Isoquinoline derivatives have been investigated as potential antimicrobial agents. Their mechanism of action is thought to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication[1]. This has been observed in studies on fluoroquinolone-resistant Escherichia coli, where isoquinoline derivatives acted as allosteric inhibitors of DNA gyrase[1].

The following table summarizes the antimicrobial activity of a related compound, 1-fluoroisoquinoline.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| 1-Fluoroisoquinoline | Staphylococcus aureus | 32 µg/mL | [1] |

| 1-Fluoroisoquinoline | Escherichia coli | 64 µg/mL | [1] |

Anticancer and Antiviral Research: Fluorinated isoquinolines are also being explored for their potential in cancer therapy[1]. The isoquinoline scaffold is present in a number of biologically active natural products and synthetic compounds with demonstrated antitumor properties. Additionally, derivatives of isoquinoline have been investigated for their antiviral activities, with some studies suggesting they may target viral polymerase activity[1][2][3].

Inhibition of DNA Gyrase Signaling Pathway:

Conclusion

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. While direct experimental data for this compound is scarce, the known biological activities of related fluorinated isoquinolines provide a strong rationale for its synthesis and further investigation. The synthetic strategies outlined in this guide, based on well-established chemical reactions, offer a practical approach for researchers to access this and similar compounds for biological screening and drug discovery programs. Future research should focus on the definitive synthesis, characterization, and comprehensive biological evaluation of this compound to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: 5-Fluoroisoquinoline-1-carbonitrile as a Building Block in Organic Synthesis

A Comprehensive Review of a Versatile Synthetic Intermediate

Introduction

5-Fluoroisoquinoline-1-carbonitrile is a fluorinated heterocyclic compound that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. The presence of the fluorine atom, a bioisostere for hydrogen, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group at the 1-position serves as a versatile chemical handle for a wide array of chemical transformations, allowing for the construction of diverse molecular architectures. This document provides a detailed overview of the applications of this compound, including its use in the synthesis of biologically active molecules, along with experimental protocols for key transformations.

Synthetic Applications

The strategic placement of the fluoro and cyano groups on the isoquinoline scaffold makes this compound a valuable precursor for the synthesis of a variety of complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, while the fluorine atom can influence the reactivity of the aromatic system and confer desirable properties to the final products.

Synthesis of Novel Heterocyclic Scaffolds

One of the key applications of this compound is in the construction of novel heterocyclic systems. The nitrile functionality can participate in cycloaddition reactions and condensation reactions to form fused ring systems. For instance, it can be utilized in the synthesis of isoquinolino-triazines and other related polycyclic aromatic compounds with potential applications in materials science and as pharmaceutical intermediates.

Use in Medicinal Chemistry

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position can lead to enhanced biological activity and improved pharmacokinetic profiles. Derivatives of this compound are of interest as potential inhibitors of various enzymes and receptors implicated in a range of diseases, including cancer and infectious diseases.

Experimental Protocols

Below are representative protocols for the chemical manipulation of the nitrile group in isoquinoline systems, which can be adapted for this compound.

Protocol 1: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the conversion of a nitrile group on an isoquinoline ring to a carboxylic acid, a key transformation for the synthesis of amides and esters.

Materials:

-

Isoquinoline-1-carbonitrile derivative

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl) solution

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

pH paper

Procedure:

-

To a solution of the isoquinoline-1-carbonitrile derivative (1.0 eq) in water, add concentrated sulfuric acid (5.0 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated NaOH solution until the pH is approximately 7.

-

Acidify the aqueous layer with a 1M HCl solution to precipitate the carboxylic acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Reduction of the Nitrile to a Primary Amine

This protocol details the reduction of the nitrile group to a primary amine, a crucial functional group for the synthesis of various bioactive molecules.

Materials:

-

Isoquinoline-1-carbonitrile derivative

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Water (H₂O)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the isoquinoline-1-carbonitrile derivative (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude primary amine.

-

Purify the product by column chromatography.

Data Presentation

While specific quantitative data for reactions involving this compound is not available in the provided search results, the following table provides a general representation of expected yields for the transformations described above based on similar isoquinoline systems.

| Reaction | Substrate | Product | Typical Yield (%) |

| Nitrile Hydrolysis | Isoquinoline-1-carbonitrile | Isoquinoline-1-carboxylic acid | 70-90% |

| Nitrile Reduction | Isoquinoline-1-carbonitrile | 1-(Aminomethyl)isoquinoline | 60-85% |

Visualizations

The following diagrams illustrate the key synthetic transformations and a potential workflow for the utilization of this compound.

Caption: Key synthetic transformations of this compound.

Caption: Workflow for drug discovery using this compound.

Disclaimer: The provided protocols and yield data are representative examples based on general transformations of isoquinoline derivatives and should be adapted and optimized for this compound. Appropriate safety precautions should be taken when handling all chemicals.

Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized 5-fluoroisoquinoline-1-carbonitrile derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorinated isoquinoline scaffold. The following sections outline a multi-step synthetic pathway, complete with experimental procedures, quantitative data, and visual workflows to guide researchers in the preparation of these valuable molecules.

Overview of the Synthetic Strategy

The synthesis of this compound derivatives commences with the commercially available isoquinoline. The overall strategy involves the initial bromination of the isoquinoline core to introduce a handle for further functionalization. This is followed by a sequence of reactions to install the fluorine atom at the 5-position via a diazonium salt intermediate. Subsequently, the carbonitrile group is introduced at the 1-position using a Reissert reaction. Finally, the core structure can be further diversified to generate a library of functionalized derivatives.

Experimental Protocols and Data

This section provides detailed step-by-step protocols for the key transformations in the synthesis of this compound.

Synthesis of 5-Bromoisoquinoline (2)

The synthesis of 5-bromoisoquinoline is a critical first step, providing the precursor for the introduction of the fluorine atom.

Protocol:

A solution of isoquinoline (1) (10.0 g, 77.4 mmol) in concentrated sulfuric acid (50 mL) is cooled to 0 °C in an ice bath. N-Bromosuccinimide (NBS) (15.1 g, 85.1 mmol) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The mixture is then carefully poured onto crushed ice (200 g) and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-bromoisoquinoline (2).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 2 | C₉H₆BrN | 208.06 | 85 | White solid |

Synthesis of 5-Aminoisoquinoline (3)

The bromo-group at the 5-position is converted to an amino group, which is a necessary precursor for the Balz-Schiemann reaction. The Buchwald-Hartwig amination is a reliable method for this transformation.

Protocol:

To a dried Schlenk tube is added 5-bromoisoquinoline (2) (5.0 g, 24.0 mmol), benzophenone imine (4.8 g, 26.4 mmol), palladium(II) acetate (0.11 g, 0.48 mmol), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.45 g, 0.72 mmol), and sodium tert-butoxide (3.46 g, 36.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (50 mL) is then added, and the mixture is heated to 100 °C for 16 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated. The residue is then treated with an excess of aqueous hydrochloric acid to hydrolyze the imine, followed by basification with sodium hydroxide to precipitate the desired amine. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield 5-aminoisoquinoline (3).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 3 | C₉H₈N₂ | 144.17 | 75 | Yellow solid |

Synthesis of 5-Fluoroisoquinoline (4)

The Balz-Schiemann reaction is employed to convert the 5-aminoisoquinoline into the corresponding 5-fluoro derivative.

Protocol:

5-Aminoisoquinoline (3) (3.0 g, 20.8 mmol) is dissolved in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (15 mL) at 0 °C. A solution of sodium nitrite (1.58 g, 22.9 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C. The resulting mixture is stirred for 30 minutes at 0 °C, during which time a precipitate of the diazonium salt forms. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum. The dry diazonium salt is then gently heated to 100-110 °C until nitrogen evolution ceases. The resulting crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to give 5-fluoroisoquinoline (4).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 4 | C₉H₆FN | 147.15 | 60 | Colorless oil |

Synthesis of this compound (5)

The Reissert reaction provides an effective method for the introduction of a carbonitrile group at the 1-position of the 5-fluoroisoquinoline core.

Protocol:

To a solution of 5-fluoroisoquinoline (4) (2.0 g, 13.6 mmol) in dichloromethane (40 mL) is added trimethylsilyl cyanide (TMSCN) (2.7 g, 27.2 mmol). The mixture is cooled to 0 °C, and benzoyl chloride (2.28 g, 16.3 mmol) is added dropwise. The reaction is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is treated with a 10% aqueous solution of potassium hydroxide to hydrolyze the N-benzoyl group. The product is extracted with dichloromethane, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound (5).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 5 | C₁₀H₅FN₂ | 172.16 | 70 | White solid |

Further Functionalization

The this compound scaffold can be further modified at various positions to generate a diverse range of derivatives. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further amide or amine derivatization. Additionally, electrophilic aromatic substitution reactions can be explored to introduce substituents onto the isoquinoline ring, although the fluorine atom will influence the regioselectivity of these reactions.

Visualization of Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Overall synthetic pathway to this compound.

Caption: Key steps of the Reissert reaction for cyanation.

Conclusion

The synthetic route outlined in this document provides a reliable and adaptable methodology for the preparation of this compound and its derivatives. The detailed protocols and tabulated data offer a practical guide for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this promising chemical space for the development of new therapeutic agents. The provided workflows offer a clear visual representation of the synthetic logic, aiding in the planning and execution of these chemical transformations.

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting Suzuki coupling reactions with 5-Fluoroisoquinoline-1-carbonitrile. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex molecules, particularly in the field of medicinal chemistry.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[1][2][3] This reaction is widely used in the synthesis of pharmaceuticals and fine chemicals due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4][5]